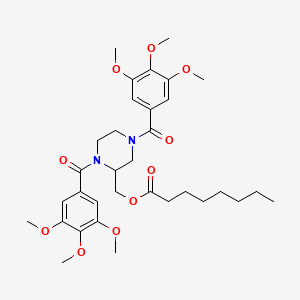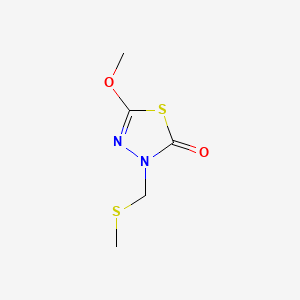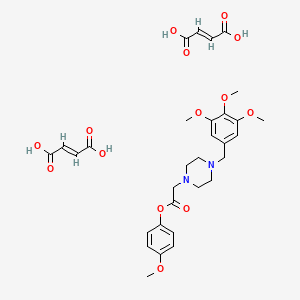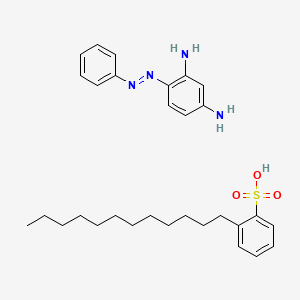
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is a complex organic compound with a unique structure that includes an azo group, a sulfonamide group, and a butanamide backbone
Preparation Methods
The synthesis of Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulfonamide group is introduced through sulfonation, and the final product is obtained by reacting with butanamide and sodium ions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar compounds include other azo compounds and sulfonamides. Compared to these, Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
Azo dyes: Known for their vibrant colors and used in various industrial applications.
Sulfonamide drugs: Used as antibiotics due to their ability to inhibit bacterial enzymes.
This compound’s unique combination of an azo group, sulfonamide group, and butanamide backbone makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
71750-85-1 |
|---|---|
Molecular Formula |
C18H27N4NaO5S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
sodium;N-(2-ethylhexyl)-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H27N4O5S.Na/c1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;/h8-10,13,24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);/q-1;+1 |
InChI Key |
XKBIMMNEZBLEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)[C-](C(=O)C)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


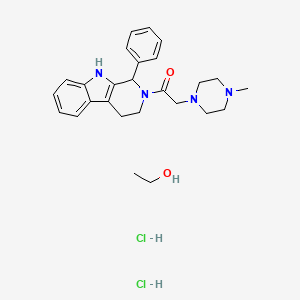

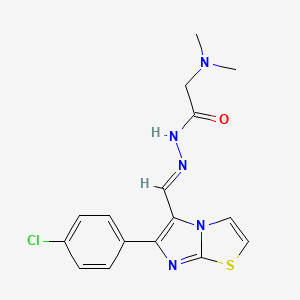



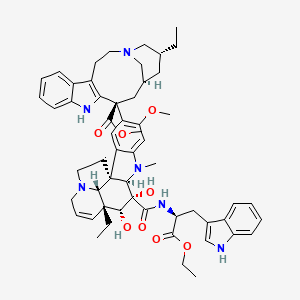
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
